molecular formula C21H15BrClNO4 B5364011 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate

Cat. No. B5364011
M. Wt: 460.7 g/mol
InChI Key: AJNPWWAQRFCJLD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to disrupt the cell cycle and induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate in lab experiments include its potent antitumor activity and its ability to inhibit the growth of cancer cells. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate. One of the key areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the exact mechanism of action of the compound and its potential for use in combination therapy with other anticancer agents. The compound also has potential applications in the treatment of microbial infections and fungal diseases, which could be explored in future studies.

Synthesis Methods

The synthesis of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-3-bromo-5-(2-propen-1-yloxy)acetophenone with 8-hydroxyquinoline in the presence of acetic anhydride. The reaction leads to the formation of the desired compound with a yield of around 60%.

Scientific Research Applications

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial and antifungal properties.

properties

IUPAC Name

[2-[(E)-2-(2-acetyloxy-3-bromo-5-chlorophenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClNO4/c1-12(25)27-19-5-3-4-14-6-8-17(24-20(14)19)9-7-15-10-16(23)11-18(22)21(15)28-13(2)26/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNPWWAQRFCJLD-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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